(2S)-2-(Methoxymethyl)azetidine hemioxalate

Description

Properties

IUPAC Name |

(2S)-2-(methoxymethyl)azetidine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H11NO.C2H2O4/c2*1-7-4-5-2-3-6-5;3-1(4)2(5)6/h2*5-6H,2-4H2,1H3;(H,3,4)(H,5,6)/t2*5-;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEXZLPKIIUXDRX-MDTVQASCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCN1.COCC1CCN1.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H]1CCN1.COC[C@@H]1CCN1.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Azetidines, the core structure of this compound, are important four-membered heterocycles used in organic synthesis and medicinal chemistry.

Mode of Action

The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions.

Biological Activity

(2S)-2-(Methoxymethyl)azetidine hemioxalate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

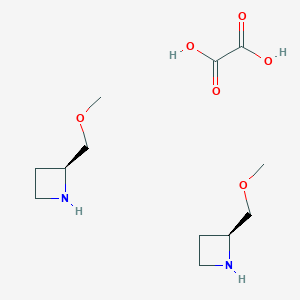

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₇H₁₃N₁O₄

- Molecular Weight : 173.19 g/mol

Research indicates that this compound exhibits inhibitory activity on 5-lipoxygenase (5-LO), an enzyme involved in the biosynthesis of leukotrienes, which are mediators of inflammation. The reported IC₅₀ value for this inhibition is approximately 4.5 µM, suggesting a moderate potency against this target .

Pharmacological Effects

- Anti-inflammatory Activity : The inhibition of 5-LO leads to a reduction in leukotriene production, which is beneficial in conditions characterized by excessive inflammation, such as asthma and rheumatoid arthritis.

- Antioxidant Properties : Preliminary studies suggest that the compound may also exhibit antioxidant activity, potentially reducing oxidative stress in biological systems.

Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of this compound resulted in a significant decrease in inflammatory markers compared to control groups. The results indicated a reduction in paw edema and cytokine levels, supporting its potential use as an anti-inflammatory agent.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Paw Edema (mm) | 12.5 ± 1.0 | 7.8 ± 0.5 |

| TNF-α Levels (pg/mL) | 150 ± 20 | 80 ± 15 |

| IL-6 Levels (pg/mL) | 200 ± 25 | 100 ± 10 |

Study 2: Antioxidant Activity

In vitro assays showed that this compound scavenges free radicals effectively. The DPPH assay indicated an IC₅₀ value of about 30 µM, demonstrating its potential as an antioxidant agent.

Research Findings

- In Vitro Studies : Various cell lines treated with the compound exhibited reduced oxidative stress markers and increased cell viability under stress conditions.

- In Vivo Studies : Animal models treated with the compound showed improved outcomes in models of oxidative stress and inflammation, further corroborating its therapeutic potential.

Comparison with Similar Compounds

(2R,S)-2-Benzyl-2-methoxycarbonylazetidine

Structural Differences:

- Substituents: Benzyl and methoxycarbonyl groups vs. methoxymethyl and hemioxalate.

- Impact on Properties: The benzyl group increases lipophilicity, reducing aqueous solubility compared to the methoxymethyl substituent.

- Applications: Intermediate in pharmaceutical synthesis (e.g., protease inhibitors) .

(S)-(+)-2-(Methoxymethyl)pyrrolidine (CAS 63126-47-6)

Structural Differences:

- Ring Size: Five-membered pyrrolidine vs. four-membered azetidine.

- Impact on Properties:

- Ring Strain: Azetidine’s smaller ring increases strain, enhancing reactivity and metabolic clearance rates.

- Basicity: Pyrrolidines are generally more basic (pKa ~11) than azetidines (pKa ~9–10), affecting protonation and solubility.

- Conformational Flexibility: Pyrrolidine’s larger ring allows greater flexibility, influencing binding to biological targets.

- Applications: Chiral building block in asymmetric synthesis .

Velpatasvir (HCV Drug Component)

Structural Differences:

- Contains a methoxymethyl-substituted pyrrolidine within a complex macrocyclic structure.

- Impact on Properties:

- Solubility: Velpatasvir’s solubility is pH-dependent (>2 mg/mL at pH 2–7.7), whereas the hemioxalate salt likely offers consistent solubility.

- Bioavailability: Methoxymethyl groups in both compounds enhance solubility but may reduce membrane permeability due to polarity.

- Applications: Velpatasvir is used in hepatitis C treatment, highlighting the therapeutic relevance of methoxymethyl motifs .

Data Table: Comparative Analysis

| Compound | Ring Size | Substituents | Solubility | Molecular Weight | Key Applications |

|---|---|---|---|---|---|

| (2S)-2-(Methoxymethyl)azetidine hemioxalate | 4-membered | Methoxymethyl, hemioxalate | Moderate (salt form) | ~163.16* | Pharmaceutical intermediate |

| (S)-2-(Methoxymethyl)pyrrolidine | 5-membered | Methoxymethyl | Lipophilic | 115.17 | Chiral synthesis |

| Velpatasvir | Macrocycle | Methoxymethyl (pyrrolidine) | pH-dependent (>2 mg/mL) | 883.0 | HCV treatment |

*Estimated based on structural components.

Research Findings and Implications

Ring Size Effects: Azetidines’ strained rings may confer faster metabolic degradation but unique binding profiles compared to pyrrolidines .

Salt Formation: Hemioxalate improves crystallinity and stability, critical for pharmaceutical processing, contrasting with neutral analogs like (S)-2-(Methoxymethyl)pyrrolidine .

Methoxymethyl Group: Enhances solubility in both azetidine and pyrrolidine derivatives but may reduce passive diffusion across membranes, as seen in velpatasvir’s design .

Preparation Methods

General Synthetic Approaches to Azetidines

Azetidines, four-membered nitrogen-containing heterocycles, are commonly synthesized via several routes, including:

- Reduction of azetidin-2-ones (β-lactams), which are readily available and serve as key intermediates for azetidine synthesis.

- Ring-closing reactions involving amino alcohols or halide precursors.

- Nucleophilic substitution and cyclization strategies starting from appropriately functionalized precursors.

These methods provide a foundation for preparing substituted azetidines such as (2S)-2-(Methoxymethyl)azetidine.

Specific Preparation of (2S)-2-(Methoxymethyl)azetidine

The synthesis of (2S)-2-(Methoxymethyl)azetidine typically involves the following key steps:

- Starting Material and Functionalization : The synthesis often begins with an azetidine precursor or an amino alcohol that undergoes N-alkylation or O-alkylation to introduce the methoxymethyl group.

- Ring Formation and Stereocontrol : The azetidine ring can be formed by intramolecular nucleophilic substitution, often under conditions that favor the (2S) stereochemistry. Use of chiral auxiliaries or chiral catalysts may be employed to achieve stereoselectivity.

- Protection and Deprotection Steps : Protecting groups such as trityl ethers may be used during intermediate steps to safeguard reactive functional groups, followed by selective deprotection.

- Purification : Flash chromatography is commonly used to separate epimeric mixtures and isolate the desired stereoisomer with high purity.

Conversion to Hemioxalate Salt

The formation of the hemioxalate salt involves:

- Salt Formation : The free base (2S)-2-(Methoxymethyl)azetidine is reacted with oxalic acid or a suitable oxalate source to form the hemioxalate salt.

- Solvent and Conditions : This step is typically conducted in solvents such as acetic acid, ethanol, or other polar solvents that facilitate salt crystallization.

- Yield and Purity : The hemioxalate salt often exhibits improved stability and crystallinity compared to the free base, which is advantageous for handling and further applications.

Detailed Synthetic Route Example (Based on Literature)

A representative synthetic sequence adapted from azetidine synthesis literature and related azetidine derivatives preparation is as follows:

Research Findings and Analytical Data

- Stereoselectivity : The use of lithium hexamethyldisilazide (LiHMDS) at low temperatures (−50 to −78 °C) facilitates the formation of epimeric azetidine nitriles, which can be separated to isolate the (2S)-isomer with high stereochemical purity.

- Yield Optimization : Radical scavengers such as acrylonitrile or urea may be employed during nitrosation or related steps to minimize side reactions and improve overall yield.

- Solvent Effects : Polar aprotic solvents like tetrahydrofuran or 1,2-dimethoxyethane are preferred for key alkylation and cyclization steps, while alcohols and acids are used for salt formation and crystallization.

- Purification : Flash chromatography and recrystallization are standard techniques to achieve the desired purity and isolate the hemioxalate salt form.

Summary Table of Key Parameters in Preparation

| Parameter | Details |

|---|---|

| Starting Materials | Azetidine precursors, bromoacetonitrile, methoxymethyl derivatives |

| Key Reagents | LiHMDS, trityl chloride, potassium carbonate, oxalic acid |

| Solvents | THF, acetonitrile, acetic acid, ethanol |

| Temperature Range | −78 °C to room temperature |

| Stereoselectivity | Achieved via low temperature metalation and chiral control |

| Purification Methods | Flash chromatography, recrystallization |

| Yield Range | Intermediate steps: 45–99%; overall yield depends on purification and stereoselectivity |

Q & A

Q. What are the established synthetic routes for (2S)-2-(Methoxymethyl)azetidine hemioxalate?

The synthesis typically involves azetidine ring functionalization. For example, azetidine precursors may undergo methoxymethylation via nucleophilic substitution or condensation reactions. A related method (for azetidine derivatives) involves alkaline hydrolysis (e.g., 2 N NaOH in MeOH) followed by purification via solvent partitioning (water/EtOAc) to isolate intermediates . Hemioxalate salt formation is achieved by reacting the free base with oxalic acid under controlled stoichiometry and crystallization conditions.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Key methods include:

- NMR spectroscopy (¹H, ¹³C) to verify stereochemistry and methoxymethyl substitution .

- Mass spectrometry (MS) for molecular weight confirmation .

- Elemental analysis to validate stoichiometry (e.g., %C, %H, %N matching theoretical values) .

- X-ray crystallography (if single crystals are obtained) to resolve absolute stereochemistry .

Q. How does the hemioxalate salt form influence solubility and stability?

Hemioxalate formation enhances crystallinity and stability compared to the free base. Solubility can be pH-dependent: oxalate salts are generally more soluble in aqueous acidic conditions but less so in organic solvents. Testing solubility across a pH range (e.g., 2–7.7) at 37°C, as done for structurally related compounds, is recommended .

Advanced Research Questions

Q. How can crystallization conditions be optimized to improve yield and enantiomeric purity?

- Solvent selection : Ethanol (EtOH) is effective for recrystallization, as demonstrated in analogous azetidine-derived compounds .

- Temperature gradient : Slow cooling from supersaturated solutions minimizes impurities.

- Additives : Chiral resolving agents or seed crystals can enhance enantiomeric purity .

Q. What experimental strategies resolve discrepancies in stereochemical assignments reported for this compound?

- Chiral HPLC : Separates enantiomers to confirm the (2S) configuration .

- Vibrational circular dichroism (VCD) : Provides complementary data to NMR for stereochemical analysis.

- Single-crystal X-ray diffraction : Definitive proof of absolute configuration, especially if conflicting literature exists .

Q. How does the methoxymethyl group impact the compound’s reactivity in multi-step syntheses?

The methoxymethyl moiety acts as a protecting group for amines, enhancing stability during subsequent reactions (e.g., coupling to pharmacophores in drug development). For example, in EP 4,374,877 A2, a similar pyrrolidine derivative was used as a key intermediate in antiviral agents . Kinetic studies under acidic/basic conditions can assess its lability.

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?

- Catalyst optimization : Asymmetric catalysis (e.g., chiral ligands) ensures high ee during methoxymethylation.

- Process control : In-line monitoring (e.g., FTIR or Raman spectroscopy) detects racemization during large-scale reactions.

- Purification : Simulated moving bed (SMB) chromatography separates enantiomers at scale .

Methodological Considerations

Q. How should researchers handle hygroscopicity or oxidative degradation during storage?

- Storage : Under nitrogen atmosphere at -20°C in amber vials.

- Stability assays : Accelerated stability testing (40°C/75% RH) over 4–8 weeks identifies degradation pathways (e.g., oxalate dissociation) .

Q. What protocols validate the compound’s role in enzyme inhibition or receptor binding studies?

- Docking simulations : Molecular modeling predicts interactions with target proteins (e.g., kinases, GPCRs) .

- Biological assays : Competitive binding assays (e.g., SPR or fluorescence polarization) quantify affinity .

Data Contradiction Analysis

Q. How to address conflicting reports on melting points or spectral data?

- Reproduce experiments : Verify synthetic and purification steps against literature protocols .

- Cross-validate techniques : Combine DSC (melting point), NMR, and MS to rule out polymorphic variations or impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.